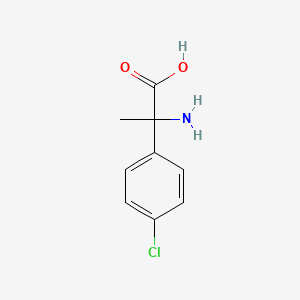
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid
Vue d'ensemble
Description
“(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid” is also known as N-Boc-indole-2-boronic acid . It has an empirical formula of C13H16BNO4 and a molecular weight of 261.08 .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . Another method involves catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O . Chemical Reactions Analysis
Boronic acids, such as “this compound”, are often used in Suzuki-Miyaura coupling reactions . They can also undergo catalytic protodeboronation .Physical and Chemical Properties Analysis
“this compound” is a solid substance with a melting point between 84-94 °C . It should be stored at a temperature of -20°C .Applications De Recherche Scientifique
Synthesis of Nonsymmetrical Aryl-Indole Derivatives :
- Beaumard, Dauban, and Dodd (2010) reported the mono Suzuki-Miyaura cross-coupling of N-Boc-2,5-dibromopyrrole with indol-2-yl-boronic acid, leading to the synthesis of non-symmetrical aryl-indole derivatives (Beaumard, Dauban, & Dodd, 2010).
Preparation of tert-Butyl Esters :
- Li et al. (2014) developed a novel protocol for synthesizing tert-butyl esters from boronic acids, demonstrating the utility of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid in the preparation of these compounds (Li et al., 2014).
Formation of Indoles and Oxindoles :
- Clark et al. (1991) described the transformation of dilithiated N-(tert-butoxycarbonyl)anilines into N-(tert-butoxycarbonyl)indoles and oxindoles, showcasing the application of tert-butoxycarbonyl groups in the formation of these structures (Clark et al., 1991).
N-tert-Butoxycarbonylation of Amines :
- Heydari et al. (2007) demonstrated the efficiency of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate, highlighting the versatility of this compound in amine protection (Heydari et al., 2007).
Thermal Decomposition of Methacrylate Polymers :
- Jing, Suzuki, and Matsumoto (2019) explored the radical polymerization of methacrylate polymers containing tert-butoxycarbonyl moiety, demonstrating the thermal stability and decomposition behavior of these polymers (Jing, Suzuki, & Matsumoto, 2019).
Synthesis of β,β-Bis(benzo[b]thienyl)dehydroalanine Derivatives :
- Abreu et al. (2003) utilized Suzuki cross-coupling reactions with (benzo[b]thienyl)boronic acids, including this compound, for the synthesis of β,β-bis(benzo[b]thienyl)dehydroalanine derivatives (Abreu et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
1-BOC-5-methylindole-2-boronic acid, like other boronic acids, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium during the transmetalation step . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .
Result of Action
Its primary use is as a reactant in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of 1-BOC-5-methylindole-2-boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the efficiency of its participation in Suzuki-Miyaura cross-coupling reactions may depend on factors such as the presence of a palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out .
Analyse Biochimique
Biochemical Properties
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in the compound is known to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in biochemical processes. Additionally, this compound can interact with biomolecules such as serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and gene expression profiles. The compound’s ability to form covalent bonds with cellular proteins can result in changes to cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also participate in transmetalation reactions, where it transfers its boronic acid group to a metal catalyst, facilitating the formation of new chemical bonds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes to cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with biomolecules allows it to modulate various biochemical processes, including the synthesis and degradation of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding partners, and cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are influenced by its localization, with different effects observed in various subcellular regions .
Propriétés
IUPAC Name |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOUPNYKOKTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397538 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-14-8 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-5-methylindole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


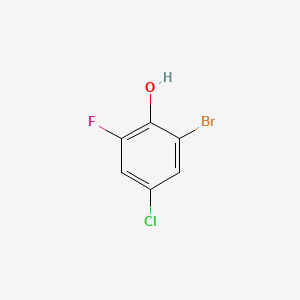
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
![1-{4-[3-(3-Bromophenyl)acryloyl]phenyl}-3,3-dimethyl-2-azetanone](/img/structure/B1274310.png)



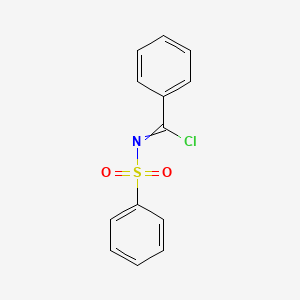

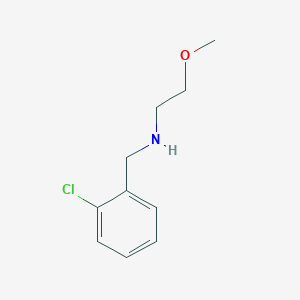
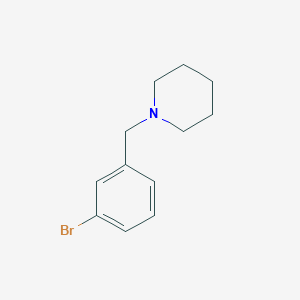
![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

